2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a pyridine ring and a cycloheptatrienone ring
Vorbereitungsmethoden
The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one typically involves the reaction of 2-aminopyridine with cyclohepta-2,4,6-trien-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or cycloheptatrienone rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. For instance, in polymerization reactions, the compound forms bonds with propagating radicals, using the oxygen on the cycloheptatrienone ring to form dormant species that can reversibly dissociate, thus controlling the polymerization cycle . In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one can be compared with similar compounds such as:
Tropone (Cyclohepta-2,4,6-trien-1-one): Tropone shares the cycloheptatrienone ring but lacks the pyridine moiety, making it less versatile in certain applications.
2-Aminopyridine: This compound contains the pyridine ring but does not have the cycloheptatrienone structure, limiting its use in polymerization reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
110038-71-6 |
---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15) |
InChI-Schlüssel |
DZEJHZIZULOUHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Synonyme |
2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.